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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the seminal historical methods for the

preparation of cycloundecanone, a key macrocyclic ketone. The synthesis of large-ring

compounds posed a significant challenge to early organic chemists, and the development of

methods to construct these structures was a major achievement. This document details the

core historical approaches, providing experimental protocols and comparative data to offer a

comprehensive resource for researchers in synthetic and medicinal chemistry.

Core Historical Synthetic Strategies
The early preparations of cycloundecanone and other macrocyclic ketones were dominated

by three principal strategies: the Ruzicka large-ring synthesis, the Thorpe-Ziegler reaction, and

the Acyloin condensation. A notable alternative approach involved ring contraction

methodologies, such as the Favorskii rearrangement.

Ruzicka Large-Ring Synthesis (1926)
Pioneered by Lavoslav Ružička, this method was among the first to successfully produce

macrocyclic ketones.[1] The synthesis involves the high-temperature pyrolysis of the thorium or

cerium salts of long-chain dicarboxylic acids.[1][2] In the case of cycloundecanone, the

precursor is dodecanedioic acid. The metal salt undergoes intramolecular ketonic

decarboxylation to form the cyclic ketone. While groundbreaking, this method was often

hampered by low yields.
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Thorpe-Ziegler Reaction (1933)
Karl Ziegler significantly advanced macrocycle synthesis by introducing the high-dilution

principle to the Thorpe reaction. The Thorpe-Ziegler reaction involves the base-catalyzed

intramolecular cyclization of a dinitrile, followed by hydrolysis and decarboxylation to yield a

cyclic ketone.[3] This method generally provided better yields than the Ruzicka synthesis and

was applicable to a wider range of ring sizes. The use of high dilution is critical to favor the

intramolecular reaction over intermolecular polymerization.

Acyloin Condensation (Prelog and Stoll, ca. 1947)
The acyloin condensation became one of the most effective methods for synthesizing large-ring

compounds.[4] This reaction employs the reductive coupling of a long-chain diester with

metallic sodium in an inert, high-boiling solvent like xylene or toluene.[3][4] The initial product is

a cyclic α-hydroxy ketone (an acyloin), which can then be reduced to the corresponding

methylene group to afford the desired cycloalkanone. This method was notable for providing

good to excellent yields for rings of 10 members or more, often without the strict requirement

for high dilution that other methods demanded.[3][4]

Favorskii-Type Ring Contraction (ca. 1968)
An alternative to building the macrocycle from a linear precursor is to start with a larger ring

and contract it. A well-documented method for preparing cycloundecanone involves a

Favorskii-type rearrangement of 2,12-dibromocyclododecanone, which is readily prepared from

the commercial starting material cyclododecanone. This approach has been shown to be

particularly high-yielding.

Quantitative Data Summary
The following table summarizes the quantitative data for the historical methods of

cycloundecanone preparation, providing a basis for comparison.
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Method
Starting
Material

Key
Reagents

Solvent
Reaction
Temperat
ure

Reaction
Time

Typical
Yield (%)

Ruzicka

Synthesis

Dodecane

dioic acid

Thorium(IV

) oxide

None

(neat)

~300-350

°C

Several

hours

Low (often

< 5%)

Thorpe-

Ziegler

Reaction

Undecane

dinitrile

Sodium N-

ethylanilide

Diethyl

ether
Reflux ~20 hours 60-70%

Acyloin

Condensati

on

Diethyl

dodecaned

ioate

Sodium

metal
Xylene

Reflux

(~140 °C)

Several

hours
>70%

Favorskii

Ring

Contraction

Cyclodode

canone

Bromine,

Sodium

methoxide,

Sodium

azide,

Sulfuric

acid

Benzene,

Chloroform
20-40 °C

Multiple

steps
83-85%

Experimental Protocols
Detailed methodologies for the key historical experiments are provided below.

Protocol 1: Ruzicka Large-Ring Synthesis of
Cyclopentadecanone (Exaltone) - Illustrative
This protocol for a C15 macrocycle illustrates the general procedure reported by Ruzicka, as

specific yields for cycloundecanone are not well-documented from this early work.

Materials:

Hexadecanedioic acid

Thorium(IV) oxide (ThO₂)
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Procedure:

The thorium salt of hexadecanedioic acid is prepared by neutralizing the diacid with an

appropriate thorium source.

A small amount of the dried thorium salt is mixed with a catalytic amount of thorium(IV)

oxide.

The mixture is placed in a distillation apparatus and heated under a high vacuum.

The temperature is gradually raised to 300-350 °C, at which point the salt decomposes, and

the crude cyclic ketone begins to distill.

The distillate is collected and purified by fractional distillation or recrystallization to yield

cyclopentadecanone. The initial reported yield for this process was approximately 2%.[4]

Protocol 2: Thorpe-Ziegler Cyclization of
Undecanedinitrile
Based on the general method developed by Ziegler.

Materials:

Undecanedinitrile

Sodium metal

N-ethylaniline

Diethyl ether (anhydrous)

Hydrochloric acid (concentrated)

Procedure:

Preparation of the Base: Sodium N-ethylanilide is prepared by reacting sodium with N-

ethylaniline in a suitable solvent.
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Cyclization (High Dilution): A solution of undecanedinitrile in a large volume of anhydrous

diethyl ether is prepared.

A suspension of the sodium N-ethylanilide base in diethyl ether is brought to reflux.

The dinitrile solution is added dropwise to the refluxing base suspension over a period of

approximately 20 hours to maintain high dilution.

After the addition is complete, the reaction mixture is refluxed for an additional period.

Hydrolysis: The resulting reaction mixture containing the cyclic β-enaminonitrile is cooled

and then hydrolyzed by the addition of concentrated hydrochloric acid.

The mixture is heated to effect decarboxylation of the intermediate β-keto acid.

The organic layer is separated, washed, dried, and the solvent is removed.

The crude cycloundecanone is purified by vacuum distillation. Yields for similar

macrocyclizations using this method are reported to be in the 60-70% range.

Protocol 3: Acyloin Condensation of Diethyl
Dodecanedioate
A representative classical protocol.

Materials:

Diethyl dodecanedioate

Sodium metal, finely dispersed

Xylene (anhydrous, high-boiling)

Hydrochloric acid or Sulfuric acid (for workup)

Procedure:
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Anhydrous xylene is placed in a flask equipped with a high-speed stirrer and a reflux

condenser, and brought to reflux.

Sodium metal is added, and the mixture is stirred vigorously to create a fine dispersion of

molten sodium.

A solution of diethyl dodecanedioate in anhydrous xylene is added dropwise to the sodium

dispersion over several hours.

The reaction is highly exothermic and proceeds on the surface of the sodium. The mixture is

maintained at reflux throughout the addition.

After the addition is complete, the mixture is stirred at reflux until the sodium is consumed.

The reaction mixture is cooled, and the excess sodium is quenched cautiously with

methanol.

The resulting mixture is acidified with dilute mineral acid to hydrolyze the enediolate

intermediate.

The organic layer is separated, washed with water and brine, dried over anhydrous sodium

sulfate, and the solvent is evaporated.

The crude acyloin (2-hydroxycycloundecanone) is then reduced to cycloundecanone,

typically via a Clemmensen or Wolff-Kishner reduction. Yields for the cyclization step are

generally high, often exceeding 70%.[4]

Protocol 4: Favorskii-Type Ring Contraction of
Cyclododecanone
Adapted from Organic Syntheses, 1977, 56, 32.

Materials:

Cyclododecanone

Bromine
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Benzene (anhydrous)

Sodium methoxide

Chloroform

Sodium azide

Sulfuric acid (concentrated)

Procedure:

Dibromination: Cyclododecanone (1.00 mole) is dissolved in dry benzene and anhydrous

diethyl ether. Bromine (2.00 moles) is added at a rate that maintains the reaction

temperature at 20-25 °C. After the addition, the solvent is removed under reduced pressure

to yield crude 2,12-dibromocyclododecanone.

Favorskii Rearrangement: The crude dibromoketone is dissolved in benzene and treated

with powdered sodium methoxide (2.31 moles) at 25-30 °C. After workup, the product,

methyl 1-cycloundecenecarboxylate, is isolated in 91-93% yield.

Schmidt Degradation: The methyl ester (0.91-0.92 mole) is added to stirred, cooled (5 °C)

concentrated sulfuric acid. Chloroform is added, and the mixture is warmed to 35 °C. Sodium

azide (1.2 moles) is added in portions, maintaining the temperature at 40 ± 2 °C.

Hydrolysis and Isolation: The reaction is quenched on ice, and the chloroform is removed by

distillation. The cycloundecanone is then isolated by steam distillation. The distillate is

extracted, and the combined organic extracts are dried and concentrated. Vacuum distillation

of the residue affords cycloundecanone in 83-85% overall yield from the ester.[5]

Visualizations of Reaction Pathways
The logical flows of these historical syntheses are depicted below.

Dodecanedioic
Acid

Thorium
Dodecanedioate

  + ThO₂ (prep)
Cycloundecanone

  Pyrolysis (~350°C)
- CO₂

- H₂O
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Click to download full resolution via product page

Fig. 1: Ruzicka Large-Ring Synthesis Workflow.
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Fig. 2: Thorpe-Ziegler Reaction Logical Flow.
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Fig. 3: Acyloin Condensation and Reduction Pathway.
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Fig. 4: Favorskii Ring Contraction Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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